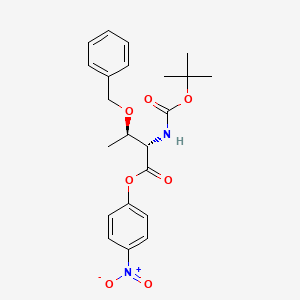

Boc-thr(bzl)-onp

Description

Properties

Molecular Formula |

C22H26N2O7 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(4-nitrophenyl) (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |

InChI |

InChI=1S/C22H26N2O7/c1-15(29-14-16-8-6-5-7-9-16)19(23-21(26)31-22(2,3)4)20(25)30-18-12-10-17(11-13-18)24(27)28/h5-13,15,19H,14H2,1-4H3,(H,23,26)/t15-,19+/m1/s1 |

InChI Key |

NSZFIOJKHRFXHS-BEFAXECRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Protection of Threonine Hydroxyl and Amino Groups

- Boc Protection of the Amino Group: The amino group of threonine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate.

- Benzyl Protection of the Hydroxyl Group: The side-chain hydroxyl group of threonine is protected by benzylation, usually via reaction with benzyl bromide or benzyl chloride under basic conditions (e.g., using sodium hydride or potassium carbonate as base).

This dual protection ensures selective reactivity during subsequent coupling steps and prevents side reactions at the hydroxyl group.

Activation of the Carboxyl Group to Para-Nitrophenyl Ester

The carboxyl group of Boc-thr(bzl)-OH is activated by conversion into the para-nitrophenyl ester (ONp) to form Boc-thr(bzl)-onp. This activation is typically achieved by coupling Boc-thr(bzl)-OH with para-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Mixed Anhydride Method: An alternative activation method involves the formation of a mixed anhydride intermediate using reagents like isobutyl chloroformate at low temperatures (-40 to 5 °C) in an inert organic solvent, followed by reaction with para-nitrophenol to yield the ONp ester. This method is noted for minimizing racemization during activation.

DCC Coupling Method: The Boc-thr(bzl)-OH is reacted with para-nitrophenol and DCC in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) at low temperature (0 to 4 °C). The reaction proceeds overnight, and the dicyclohexylurea by-product is removed by filtration. The crude product is purified by crystallization or chromatography.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Threonine + Boc2O, base (e.g., Et3N), solvent | Boc-Thr-OH (amino protection) |

| 2 | Boc-Thr-OH + benzyl bromide, base (e.g., NaH) | Boc-Thr(bzl)-OH (side-chain protection) |

| 3 | Boc-Thr(bzl)-OH + para-nitrophenol + DCC, 0-4 °C | This compound (activated ester) |

Research Findings and Optimization

- The mixed anhydride method using isobutyl chloroformate is preferred for coupling steps involving Boc-thr(bzl) derivatives due to its high efficiency and low racemization risk.

- The DCC/N-hydroxybenzotriazole (HOBt) method has been successfully employed for coupling Boc-thr(bzl) derivatives with other protected amino acids, improving yields and purity.

- Reaction temperatures are critical; low temperatures (0 to 5 °C) help suppress side reactions and racemization.

- Purification typically involves washing with aqueous sodium carbonate, citric acid, and drying agents to remove impurities, followed by recrystallization or precipitation with petroleum ether to isolate the pure this compound.

Data Table Summarizing Key Preparation Parameters

| Parameter | Method/Condition | Notes |

|---|---|---|

| Amino protection | Boc2O, base (Et3N), solvent (DMF) | Mild conditions, high selectivity |

| Hydroxyl protection | Benzyl bromide, base (NaH, K2CO3) | Efficient benzylation of side chain |

| Carboxyl activation | DCC + para-nitrophenol, 0-4 °C | Common method, forms ONp ester |

| Alternative activation | Mixed anhydride (isobutyl chloroformate), -40 to 5 °C | Minimizes racemization, preferred in peptide synthesis |

| Purification | Washing with Na2CO3, citric acid, drying, recrystallization | Ensures high purity |

| Solvent | DMF, CH2Cl2 | Aprotic solvents favor coupling |

| Reaction time | Overnight (12-24 h) | Ensures complete conversion |

Notes on Analytical Characterization

- The purity and identity of this compound are confirmed by techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

- The nitrophenyl ester group exhibits characteristic UV absorbance, facilitating monitoring of the reaction progress by UV-Vis spectroscopy.

Q & A

Q. What is the mechanistic role of the Boc and Bzl protective groups in Boc-Thr(Bzl)-Onp during peptide synthesis?

The Boc (tert-butoxycarbonyl) group protects the amino group of threonine, preventing unwanted nucleophilic reactions during coupling. The Bzl (benzyl) group shields the hydroxyl side chain, minimizing side reactions such as esterification or oxidation. The 4-nitrophenyl ester (Onp) activates the carboxylic acid for nucleophilic attack by an amino group, enabling peptide bond formation. Deprotection of Boc occurs under mild acidic conditions (e.g., trifluoroacetic acid), while Bzl requires harsher methods like hydrogenolysis .

Q. How does the activation of this compound enhance its reactivity in peptide synthesis?

The Onp ester converts the carboxylic acid into a highly reactive leaving group, facilitating nucleophilic substitution by free amino groups in solution or solid-phase synthesis. This activation reduces coupling time and improves yield compared to non-activated derivatives. Reaction conditions (e.g., dimethylformamide solvent, 0–5°C) minimize racemization .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) assesses purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of Boc, Bzl, and Onp groups. Mass spectrometry (ESI-MS) verifies molecular weight (C₂₀H₂₃N₂O₇, ~415.4 g/mol). Thin-layer chromatography (TLC) monitors reaction progress .

Advanced Research Questions

Q. What experimental strategies can optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reactivity.

- Catalyst optimization : Add 1-hydroxybenzotriazole (HOBt) to suppress racemization.

- Temperature control : Maintain 0–4°C to minimize side reactions.

- Molar ratio : Use 1.5–2.0 equivalents of this compound relative to the resin-bound amino group. Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy for real-time analysis .

Q. How can researchers mitigate racemization when using this compound in peptide synthesis?

Racemization occurs via base-catalyzed enolization. Mitigation strategies include:

- Low-temperature reactions : Conduct couplings at 0–4°C.

- Minimal base use : Avoid excess tertiary amines (e.g., DIEA).

- Additives : Incorporate HOBt or Oxyma to stabilize the active ester intermediate. Post-synthesis, analyze enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What are the key stability considerations for this compound under varying storage conditions?

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the Onp ester.

- Light sensitivity : Protect from UV exposure to avoid nitro group degradation.

- Moisture control : Use desiccants to prevent ester hydrolysis. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

Q. How should researchers address contradictory data in coupling efficiency studies involving this compound?

- Systematic replication : Repeat experiments under identical conditions to rule out procedural errors.

- Variable isolation : Test individual factors (e.g., solvent purity, resin swelling).

- Advanced analytics : Use MALDI-TOF MS to detect truncated peptides or side products. Apply statistical tools (e.g., ANOVA) to identify significant variables and refine protocols .

Methodological Frameworks for Research Design

Q. How can the PICO framework be applied to design studies on this compound?

- Population : Amino acid residues in a target peptide sequence.

- Intervention : Use of this compound for coupling.

- Comparison : Alternative coupling reagents (e.g., HBTU, HATU).

- Outcome : Coupling efficiency, racemization rate, and yield. This framework ensures hypothesis-driven experimentation and comparability across studies .

What are the FINER criteria for evaluating research questions on this compound?

- Feasible : Access to SPPS equipment and analytical tools.

- Interesting : Novelty in optimizing coupling protocols.

- Novel : Addressing gaps in racemization control.

- Ethical : Compliance with chemical safety guidelines.

- Relevant : Contributions to peptide therapeutic development. These criteria ensure research questions are impactful and actionable .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols for reproducibility in this compound studies?

- Detailed synthesis steps : Include molar ratios, reaction times, and purification methods.

- Instrument parameters : Specify HPLC gradients, NMR frequencies, and MS ionization modes.

- Raw data archiving : Provide supplementary files with chromatograms, spectra, and statistical analyses.

Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparency .

Q. What statistical methods are appropriate for analyzing coupling efficiency data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.